molecular formula C22H23ClN2O2S2 B2757016 1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 955768-96-4

1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2757016
CAS RN: 955768-96-4
M. Wt: 447.01
InChI Key: POVOBQGWUSOGLM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O2S2 and its molecular weight is 447.01. The purity is usually 95%.
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Scientific Research Applications

Renal Vasodilation Activity

  • 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline Derivatives : These derivatives have shown potent DA1 agonistic activities, indicating potential for renal vasodilation applications (Anan et al., 1996).

Antimicrobial Agents

  • New Quinazolines as Potential Antimicrobial Agents : Compounds synthesized from similar chemical structures have been screened for antibacterial and antifungal activities, showing promise in this area (Desai et al., 2007).

Stereospecific Ion-Molecule Reactions

  • Reactions in the Trans-Decahydro-4-Hydroxyquinoline Series : These reactions provide insights into the configuration of hydroxyl-carrying centers in compounds, which could be relevant for the synthesis and characterization of new compounds (Zaikin & Borisov, 2002).

N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl Isoquinolines

  • Formation and Reaction of Isoquinolines : The study of these compounds' formation and reactions could be pertinent to understanding the behavior of the compound (Hoshino et al., 2001).

Three-Dimensional Self-Assemblies

  • Diethyltin-Based Self-Assemblies Derived from Sulfonate-Phosphonate Ligands : The formation of three-dimensional assemblies from similar compounds provides a basis for understanding potential structural applications (Shankar et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOBQGWUSOGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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